molecular formula C27H27N3O4S2 B389073 (2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B389073
M. Wt: 521.7g/mol
InChI Key: VBKBWDMACCURGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine sulfonyl group and the phenoxyphenyl group. Common reagents used in these reactions include thionyl chloride, morpholine, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and morpholine sulfonyl compounds, such as:

  • N-(4-morpholinylsulfonyl)benzamide
  • 2-(4-morpholinylsulfonyl)thiazole
  • N-(4-phenoxyphenyl)thiazol-2-amine

Uniqueness

What sets (2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7g/mol

IUPAC Name

3-ethyl-4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H27N3O4S2/c1-2-30-26(21-8-14-25(15-9-21)36(31,32)29-16-18-33-19-17-29)20-35-27(30)28-22-10-12-24(13-11-22)34-23-6-4-3-5-7-23/h3-15,20H,2,16-19H2,1H3

InChI Key

VBKBWDMACCURGF-UHFFFAOYSA-N

SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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